tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO5S. It is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic substitution: The major products are the substituted piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: It is used in the development of new drugs and therapeutic agents.
Chemical biology: It is employed in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the piperidine ring .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A closely related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity patterns. Its ability to undergo nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(6-8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQBVRCZIYUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377566 | |
Record name | tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161975-39-9 | |
Record name | tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}tetrahydro-1(2H)-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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